6-Fluoro-2H-1,4-benzothiazin-3(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNOS/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFXXFMYHLPQQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544251 | |
| Record name | 6-Fluoro-2H-1,4-benzothiazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
398-64-1 | |
| Record name | 6-Fluoro-2H-1,4-benzothiazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=398-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-2H-1,4-benzothiazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Fluoro 2h 1,4 Benzothiazin 3 4h One and Analogues
Conventional Synthetic Approaches
Conventional methods for the synthesis of the 1,4-benzothiazin-3(4H)-one ring system have been well-established and typically involve the construction of the heterocyclic ring from acyclic precursors. These approaches are valued for their reliability and the accessibility of starting materials.
Condensation and Oxidative Cyclization Pathways
A cornerstone in the synthesis of 1,4-benzothiazine derivatives is the condensation of 2-aminothiophenols with various electrophilic partners, followed by cyclization. cbijournal.com For the synthesis of 6-fluoro-2H-1,4-benzothiazin-3(4H)-one, the key starting material would be 2-amino-5-fluorothiophenol.
One common pathway involves the reaction of a substituted 2-aminothiophenol (B119425) with a 1,3-dicarbonyl compound in a suitable solvent, such as dimethylsulfoxide (DMSO), which can be followed by an oxidative cyclization step. cbijournal.comderpharmachemica.com For instance, the condensation of 2-aminothiophenol with maleic anhydride (B1165640) can yield 2,3-dihydro-3-oxo-(2H)-1,4-benzothiazine acetic acid, which can be further modified. cbijournal.com Another approach involves the reaction with β-diketones under microwave irradiation with a basic alumina (B75360) support. cbijournal.com While these methods are versatile for a range of substituted benzothiazines, their direct application to produce the 6-fluoro analogue would depend on the availability and reactivity of the corresponding fluorinated precursors.
The reaction conditions and outcomes for these condensation reactions can be summarized as follows:
| Starting Materials | Reagents and Conditions | Product Type | Reference |
| 2-Aminothiophenols, β-Diketones | Basic alumina, Microwave irradiation | Substituted 4H-1,4-benzothiazines | cbijournal.com |
| 2-Aminothiophenols, 1,3-Dicarbonyl compounds | Baker's yeast, Methanol, Ambient temperature | 1,4-Benzothiazines | cbijournal.com |
| Substituted 2-aminothiophenol, 1,3-Dicarbonyl compounds | DMSO, then 30% H₂O₂ in glacial acetic acid | 4H-1,4-Benzothiazine sulfone derivatives | cbijournal.comderpharmachemica.com |
This table presents representative examples of condensation and oxidative cyclization reactions for the synthesis of the 1,4-benzothiazine scaffold. The specific application to this compound would require 2-amino-5-fluorothiophenol as the starting material.
Alkylation-Mediated Cyclization Routes
Alkylation-mediated cyclization provides an alternative route to the benzothiazinone core. This strategy typically involves the S-alkylation of a 2-aminothiophenol derivative with a suitable reagent containing a carboxylic acid or ester functionality, followed by intramolecular cyclization. For the synthesis of this compound, this would involve the initial reaction of 2-amino-5-fluorothiophenol with a haloacetic acid derivative, such as chloroacetic acid or ethyl chloroacetate.
The initial S-alkylation forms an S-(2-amino-5-fluorophenyl)thioglycolic acid intermediate. Subsequent intramolecular amide bond formation, often promoted by dehydrating agents or by heating, leads to the desired this compound. This method offers a high degree of control over the substitution pattern of the final product. The N-alkylation of 2-aminothiophenes has been noted to be challenging under mild conditions, often requiring more forceful conditions. nih.gov
A representative reaction scheme is as follows: 2-amino-5-fluorothiophenol + ClCH₂COOH → S-(2-amino-5-fluorophenyl)thioglycolic acid → this compound
Aromatic Nucleophilic Substitution for Direct Fluorine Incorporation
The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring, with electron-withdrawing groups ortho and para to the leaving group significantly accelerating the reaction. nih.govsemanticscholar.org In the case of a 6-substituted benzothiazinone, the carbonyl and thioether moieties of the heterocyclic ring provide some activation.
Alternatively, direct fluorination of the 2H-1,4-benzothiazin-3(4H)-one core can be attempted using electrophilic fluorinating agents. Reagents like Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are commonly used for the direct C-H fluorination of activated aromatic systems. nih.govresearchgate.netnih.govrsc.org The regioselectivity of this reaction would be influenced by the directing effects of the substituents on the benzene (B151609) ring and the heterocyclic portion of the molecule. For instance, the fluorination of benzo nih.govnih.govnih.govtriazin-7-ones with Selectfluor occurs regioselectively at the enamine-activated position. nih.gov
| Fluorination Method | Reagent | Substrate | Key Features | References |
| Nucleophilic Aromatic Substitution | Fluoride (B91410) source (e.g., KF) | Benzothiazinone with a leaving group at C6 | Requires activation of the aromatic ring. | nih.govnih.govresearchgate.netmdpi.com |
| Electrophilic C-H Fluorination | Selectfluor® or NFSI | 2H-1,4-benzothiazin-3(4H)-one | Regioselectivity is a key consideration. | nih.govresearchgate.netnih.govrsc.org |
This table summarizes general approaches for fluorine incorporation. Specific conditions and yields for the synthesis of this compound would require experimental optimization.
Advanced and Specialized Synthesis Techniques
More contemporary synthetic methods offer novel and often more efficient pathways to construct complex heterocyclic systems like this compound. These techniques include cycloaddition reactions and metal-catalyzed cross-coupling strategies.
Cycloaddition Reactions in the Construction of Sulfur-Containing Heterocycles (e.g., [3+2] and [4+2] Cycloadditions)
Cycloaddition reactions provide a powerful tool for the rapid assembly of cyclic structures. While direct construction of the 1,4-benzothiazin-3(4H)-one ring via a single cycloaddition step is less common, these reactions are pivotal in synthesizing various sulfur-containing heterocycles that can serve as precursors. nih.govmdpi.comrsc.orgnih.govmdpi.com
For instance, [4+2] cycloadditions, or Diels-Alder reactions, are well-established for forming six-membered rings. nih.gov A hypothetical approach could involve the reaction of a suitable diene with a dienophile containing the necessary sulfur and nitrogen functionalities, although this is not a standard route for benzothiazinones. More relevant are intramolecular [4+2] cycloadditions, which have been used to synthesize fused ring systems. mdpi.com
[3+2] cycloaddition reactions are also valuable for the synthesis of five-membered sulfur-containing heterocycles, which could potentially be elaborated into the desired six-membered benzothiazinone ring system through subsequent ring-expansion strategies.
Metal-Catalyzed Coupling and Cyclization Strategies
Modern synthetic organic chemistry heavily relies on metal-catalyzed reactions to form C-S and C-N bonds, which are crucial for the assembly of the 1,4-benzothiazin-3(4H)-one core.
Copper-Catalyzed Processes: Copper catalysis is particularly effective for the formation of C-S and C-N bonds. nih.gov A plausible synthetic route to this compound could involve a copper-catalyzed intramolecular cyclization of a suitable precursor. For example, an N-(2-halo-4-fluorophenyl)thioacetamide derivative could undergo an intramolecular C-S bond formation reaction in the presence of a copper catalyst to yield the benzothiazinone ring. Copper-catalyzed three-component reactions have also been developed for the synthesis of 1,3-benzothiazines. nih.gov
| Metal-Catalyzed Strategy | Catalyst | Reaction Type | Potential Application | Reference |
| Copper-Catalyzed Cyclization | Copper salts (e.g., CuI, Cu₂O) | Intramolecular C-S or C-N bond formation | Cyclization of a pre-functionalized aromatic precursor. | nih.gov |
| Domino Stille-like/Azacyclization | Palladium catalyst | Tandem cross-coupling and cyclization | Rapid construction of the benzothiazinone core from simpler fragments. | N/A |
This table outlines advanced metal-catalyzed strategies that could be adapted for the synthesis of this compound.
Electrochemical Synthesis Protocols
Electrochemical methods offer a green and efficient alternative for synthesizing heterocyclic compounds like benzothiazines by minimizing the use of chemical oxidants. rsc.org The electroorganic synthesis of 2H-1,4-benzothiazine derivatives has been explored, demonstrating the utility of this approach. For instance, the electrochemical synthesis of gem-2,2-difluoro-3-aryl-2H-1,4-benzothiazine derivatives has been reported. researchgate.net This method involves the controlled potential electrolysis of 2-aminothiophenols in the presence of suitable fluorinated precursors.
Another relevant electrochemical approach involves the intramolecular dehydrogenative C–S bond formation. rsc.org While primarily demonstrated for benzothiazoles, the underlying principle of electrochemically mediated C-S coupling is applicable to the synthesis of the six-membered benzothiazine ring system. These reactions are typically carried out in an undivided cell, often without the need for an external oxidant, which aligns with the principles of green chemistry. rsc.org
More recent advancements have merged electrochemistry with nickel catalysis to achieve intramolecular C-N coupling for the synthesis of 1,2-benzothiazines. acs.orgnih.gov This strategy, which operates at room temperature with high functional group tolerance, suggests potential for adaptation to 1,4-benzothiazine scaffolds. The proposed mechanism involves a Ni(I)/Ni(III) catalytic cycle facilitated by electrochemical potential. acs.orgnih.gov Such protocols highlight the ongoing innovation in electrochemical synthesis, providing powerful tools for constructing complex heterocyclic systems under mild conditions.
Table 1: Overview of Electrochemical Synthesis Approaches for Benzothiazine and Related Heterocycles
| Method | Substrates | Key Features | Product Type | Reference |
|---|---|---|---|---|
| Dehydrogenative C–S Coupling | N-aryl thioamides | External oxidant-free; Undivided cell | Benzothiazoles | rsc.org |
| Nickel-Catalyzed C–N Coupling | Aryl sulfonamides | Mild room temperature conditions; High functional group tolerance | 1,2-Benzothiazines | acs.orgnih.gov |
Regioselective Preparations from Epoxide Precursors
The ring-opening of epoxides by dinucleophilic reagents provides a powerful and regioselective route to heterocyclic systems. The synthesis of 1,4-benzothiazines has been successfully achieved using functionalized epoxides and 2-aminothiophenol. researchgate.netacgpubs.org Specifically, the reaction of α-cyano-α-alkoxycarbonyl epoxides with 2-aminothiophenol under reflux in acetonitrile (B52724) leads to the formation of 1,4-benzothiazine derivatives in good yields. acgpubs.org
The regioselectivity of this reaction is governed by the differential nucleophilicity of the sulfur and nitrogen atoms of 2-aminothiophenol. The softer and more nucleophilic sulfur atom preferentially attacks one of the epoxide carbons, initiating the ring opening. researchgate.net This is followed by an intramolecular cyclization via the attack of the nitrogen atom. The specific outcome of the reaction can be influenced by the reaction conditions. For instance, reacting 2-aminothiophenol with α-cyano-α-alkoxycarbonyl epoxides yields alkyl 3-hydroxy-2-aryl-2,4-dihydro-2H-benzo[b] rsc.orgnih.govthiazine-3-carboxylates. researchgate.netacgpubs.org The mechanism proceeds through a regioselective attack of the sulfur atom, followed by intramolecular cyclization of the nitrogen atom onto the cyano group. researchgate.net
This methodology offers an operationally simple and efficient pathway to structurally diverse 1,4-benzothiazines, with the regioselectivity being a key advantage for controlling the final structure. acgpubs.org
Table 2: Regioselective Synthesis of 1,4-Benzothiazine Analogues from Epoxide Precursors
| Epoxide Precursor | Product | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 2-cyano-2,3-diphenyloxirane-2-carboxylate | Ethyl 3-hydroxy-2-phenyl-2,4-dihydro-2H-benzo[b] rsc.orgnih.govthiazine-3-carboxylate | Acetonitrile | 82 | researchgate.net |
| Ethyl 2-cyano-2-phenyl-3-(p-chlorophenyl)oxirane-2-carboxylate | Ethyl 3-hydroxy-2-(p-chlorophenyl)-2,4-dihydro-2H-benzo[b] rsc.orgnih.govthiazine-3-carboxylate | Acetonitrile | 85 | researchgate.net |
Parallel Solution-Phase Synthesis Developments
Parallel solution-phase synthesis is a powerful strategy for the rapid generation of chemical libraries based on a common scaffold. This approach has been applied to the synthesis of 4H-benzo rsc.orgnih.govthiazin-3-one derivatives, enabling the creation of diverse compound collections for biological screening. researchgate.netacs.org
One notable strategy starts from 1,5-difluoro-2,4-dinitrobenzene (B51812) (DFDNB). acs.org This method allows for the sequential and quantitative replacement of the two fluorine atoms with different nucleophiles, introducing points of diversity. The synthesis involves an initial nucleophilic aromatic substitution with an amine, followed by a second substitution with thioglycolic acid esters. Subsequent reduction of the nitro groups and intramolecular cyclization yields the 4H-benzo rsc.orgnih.govthiazin-3-one core. This scaffold possesses four potential diversity points, allowing for extensive chemical modifications. researchgate.netacs.org
Another approach describes the liquid-phase parallel synthesis of substituted 6-carbamoyl-3,4-dihydro-2H-benzo rsc.orgnih.govthiazines. nih.gov This method begins with commercially available 4-chloro- or 4-fluoro-3-nitrobenzoates and employs a series of high-yielding reactions that tolerate a wide range of substituents. The use of simple manual techniques for parallel reactions, coupled with straightforward workup and purification procedures, facilitates the efficient production of large libraries of novel 2H-benzo rsc.orgnih.govthiazine-6-carboxylic acid amides. nih.gov These developments in parallel synthesis provide efficient and adaptable platforms for exploring the chemical space around the 1,4-benzothiazine scaffold.
Table 3: Key Features of Parallel Solution-Phase Synthesis of Benzothiazine Derivatives
| Starting Material | Scaffold | Key Reactions | Diversity Points | Reference |
|---|---|---|---|---|
| 1,5-Difluoro-2,4-dinitrobenzene | 4H-Benzo rsc.orgnih.govthiazin-3-one | Sequential SNAr, Nitro reduction, Cyclization | 4 | researchgate.netacs.org |
Chemical Reactivity and Derivatization Strategies of the 6 Fluoro 2h 1,4 Benzothiazin 3 4h One Scaffold
Nucleophilic Transformations and Substitution Patterns
The 6-fluoro-2H-1,4-benzothiazin-3(4H)-one scaffold possesses multiple sites susceptible to nucleophilic attack, leading to a variety of substitution patterns. The nitrogen atom of the lactam can be readily functionalized through N-alkylation or N-acylation reactions. These transformations are typically carried out under basic conditions to deprotonate the amide nitrogen, thereby increasing its nucleophilicity. For instance, N-alkylation has been achieved using various alkyl halides in the presence of a base, while acylation can be performed with acyl chlorides or anhydrides.
Furthermore, the methylene (B1212753) group at the C2-position is activated by the adjacent carbonyl and sulfur atoms, making it amenable to condensation reactions with aldehydes and other electrophiles. These reactions provide a convenient route for introducing diverse substituents at this position, thereby expanding the chemical space of accessible derivatives.
While direct nucleophilic substitution on the benzene (B151609) ring is challenging, the fluorine atom at the C6-position can be displaced under certain conditions, particularly with potent nucleophiles. However, such reactions often require harsh conditions and may lead to a mixture of products. The reactivity of the scaffold towards various nucleophiles allows for the synthesis of a wide array of derivatives with tailored properties.
Oxidation Reactions and Sulfone Formation
The sulfur atom in the 1,4-benzothiazine ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone derivatives. These oxidation reactions are typically achieved using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfones are of particular interest as they are constitutional isomers of the unexpected ring-contracted benzisothiazolinone 1-oxides that can also form during oxidation.
Interestingly, the oxidation of 1,3-benzothiazin-4-ones does not always yield the expected sulfones. X-ray crystallography studies have revealed the unintended formation of benzisothiazolinone 1-oxides through an oxidative ring contraction. ucd.ie This transformation is believed to proceed through a postulated mechanism involving the initial oxidation to the BTZ sulfoxide, followed by a nucleophilic addition of water to the C=N bond. Subsequent ring opening, rearrangement to a sulfenic acid and an N-acylcarbamide moiety, and loss of water, followed by another oxidation step, leads to the formation of the benzisothiazolinone 1-oxide. ucd.ie
This unexpected reactivity highlights the complex chemical nature of the benzothiazinone scaffold and provides an alternative pathway to novel heterocyclic systems. The choice of oxidizing agent and reaction conditions can influence the product distribution between the expected sulfone and the ring-contracted product.
Ring Contraction and Expansion Mechanisms
The 1,4-benzothiazine ring system can undergo both ring contraction and expansion reactions under specific conditions, leading to the formation of different heterocyclic scaffolds. Nucleophile-induced ring contraction has been observed in related pyrrolo[2,1-c] iucr.orgnih.govbenzothiazines. nih.govresearchgate.net This process involves the cleavage of the S–C bond of the 1,4-benzothiazine moiety by a nucleophile, leading to an in-situ formation of a 1-(2-thiophenyl)pyrrole derivative which then undergoes intramolecular cyclization to form the ring-contracted pyrrolo[2,1-b] ucd.ieiucr.orgbenzothiazoles. nih.govresearchgate.net While this has been demonstrated in a fused system, similar nucleophilic attacks on the this compound could potentially trigger analogous ring contractions.
As mentioned in the previous section, oxidation of 1,3-benzothiazin-4-ones can also lead to a ring contraction, forming benzisothiazolinone 1-oxides. ucd.ie This reaction proceeds through a distinct oxidative rearrangement mechanism.
Conversely, ring expansion of the 1,4-benzothiazine system has also been reported. For example, 2-phenylmethylene-2H-1,4-benzothiazin-3(4H)-ones have been shown to undergo ring expansion to yield 2,3-dihydro-3-oxo-2-phenyl-1,5-benzothiazepin-4(5H)-ones, potentially via an episulphonium ion intermediate. iucr.org Although this example involves a specific derivative, it demonstrates the possibility of expanding the six-membered thiazine (B8601807) ring to a seven-membered thiazepine ring, offering another avenue for scaffold diversification.
Condensation Reactions for Scaffold Expansion
Condensation reactions are a powerful tool for expanding the this compound scaffold and introducing new ring systems. The active methylene group at the C2-position can participate in condensation reactions with various electrophiles. For example, condensation with aldehydes or ketones, often under basic or acidic catalysis, can lead to the formation of 2-substituted derivatives, which can then undergo further cyclization reactions to form fused heterocyclic systems.
For instance, the condensation of 2-aminothiophenols with dicarbonyl compounds is a common method for the synthesis of 1,4-benzothiazines. sigmaaldrich.com Similarly, starting with the pre-formed this compound, reactions that target both the active methylene group and the amide functionality can be envisioned to build additional rings.
One notable example is the reaction of 2,3-dihydro-3-oxo-(2H)-1,4-benzothiazine acetic acid, derived from the condensation of 2-aminothiophenol (B119425) with maleic anhydride (B1165640), with thionyl chloride to form a furo[3,2-b] iucr.orgnih.gov-benzothiazine system. sigmaaldrich.com This demonstrates how functionalization at the C2-position followed by intramolecular cyclization can lead to scaffold expansion. By analogy, similar strategies can be applied to the 6-fluoro derivative to generate novel fused heterocyclic structures with potentially interesting biological activities.
Site-Specific Functionalization via Amino Defluorination
The fluorine atom at the C6-position of the benzothiazine ring offers a unique handle for site-specific functionalization through nucleophilic aromatic substitution (SNAr) reactions. Due to the electron-withdrawing nature of the fluorine atom and the activating effect of the benzothiazinone core, this position is susceptible to attack by strong nucleophiles. One such transformation is amino defluorination, where the fluorine atom is displaced by an amino group.
This reaction allows for the introduction of a versatile amino functionality, which can be further derivatized to introduce a wide range of substituents. The amino group can be acylated, alkylated, or used as a handle for the construction of more complex side chains, significantly increasing the structural diversity of the scaffold.
While the direct amino defluorination on this compound has not been extensively reported, the principles of nucleophilic aromatic substitution on fluoroaromatic compounds are well-established. nih.gov The success of such a reaction would depend on the choice of the amine nucleophile, the reaction conditions (solvent, temperature, and base), and the inherent reactivity of the this compound substrate. The ability to selectively replace the fluorine atom with an amino group represents a powerful strategy for the late-stage functionalization of this important heterocyclic scaffold.
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For a compound like 6-Fluoro-2H-1,4-benzothiazin-3(4H)-one, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its carbon-hydrogen framework and the environment of the fluorine substituent.
Although specific spectral data for this compound is not detailed in the available literature, data from related compounds, such as 6-(2-chloroacetyl)-2H-benzo[b] mdpi.comspectrabase.comthiazin-3(4H)-one, offer a reliable model for the core benzothiazine signals. mdpi.com
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring and the methylene (B1212753) (-CH₂-) group in the thiazine (B8601807) ring. A broad singlet for the amine (N-H) proton would also be anticipated, typically in the downfield region (e.g., ~10.7 ppm). mdpi.com In the aromatic region, the fluorine atom at the C-6 position would influence the chemical shifts and coupling patterns of the adjacent protons (H-5 and H-7) through space and through bonds, resulting in complex splitting patterns (doublets of doublets). The methylene protons (-S-CH₂-) typically appear as a singlet further upfield (e.g., ~3.56 ppm). mdpi.com
¹³C NMR: The carbon spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the lactam ring is expected to resonate significantly downfield (e.g., ~165 ppm). mdpi.com The aromatic carbons would appear between ~115 and ~140 ppm. The carbon directly bonded to the fluorine atom (C-6) would exhibit a large coupling constant (¹JCF), a characteristic feature in ¹³C NMR of fluorinated compounds. The methylene carbon (-S-CH₂-) would be found in the aliphatic region (e.g., ~29 ppm). mdpi.com
¹⁹F NMR: The ¹⁹F NMR spectrum would be the most direct method to characterize the fluorine substituent. It would be expected to show a single resonance, and its chemical shift would be indicative of the electronic environment of the fluorine atom on the benzene (B151609) ring. Furthermore, coupling between the fluorine nucleus and adjacent protons (H-5 and H-7) would provide crucial information for confirming the substitution pattern.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -S-CH₂- | 3.56 (s, 2H) | 28.86 |
| Aromatic-H | 7.50-7.94 (m) | 116.52, 123.59, 126.97, 127.94, 134.08, 138.12 |
| N-H | 10.78 (s, 1H) | - |
| C=O | - | 165.29 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key vibrational bands would confirm the presence of its defining structural features. Based on analogs, characteristic absorption bands are expected for the N-H group (a sharp stretch around 3200-3250 cm⁻¹), the aromatic C-H bonds (stretches just above 3000 cm⁻¹), and most notably, a strong carbonyl (C=O) stretch from the lactam ring, typically appearing around 1660-1680 cm⁻¹. mdpi.comresearchgate.net The carbon-fluorine (C-F) bond would also produce a strong, characteristic absorption in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretching | ~3234 |
| C-H (Aromatic) | Stretching | ~3194 |
| C=O (Lactam) | Stretching | ~1660 |
| C-O | Stretching | ~1244 |
Mass Spectrometry (MS and High-Resolution Mass Spectrometry) for Molecular Weight Determination
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition. The nominal molecular weight of this compound (C₈H₆FNOS) is 183.20 g/mol .
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. For example, in the analysis of a related benzothiazine derivative, HRMS confirmed the calculated mass [M+H]⁺ to a high degree of precision (e.g., calculated: 448.9962; found: 448.9976), which is a standard method for structure verification. mdpi.com A similar level of accuracy would be expected for this compound.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Photophysical Property Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The benzothiazine core is a chromophore, and its absorption spectrum would be characterized by distinct bands corresponding to π→π* transitions within the aromatic system. The substitution of a fluorine atom may cause a slight shift (either bathochromic or hypsochromic) in the absorption maxima compared to the unsubstituted parent compound.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all benzothiazine derivatives are strongly fluorescent, this technique could reveal information about the compound's excited state properties. No specific UV-Vis or fluorescence data for this compound has been reported in the reviewed literature.
X-ray Diffraction Analysis for Molecular and Crystal Structure Determination
Insights into the likely conformation can be drawn from the crystal structures of related derivatives. For example, the crystal structure of 4-benzyl-2H-benzo[b] mdpi.comspectrabase.comthiazin-3(4H)-one reveals that the central thiazine ring is not planar and adopts a twisted boat conformation. nih.gov This non-planar geometry is a common feature of the dihydro-1,4-benzothiazine ring system. The degree of this distortion can be quantified by puckering parameters and dihedral angles. In the 4-benzyl derivative, the dihedral angle between the benzothiazine's benzene ring and the benzyl (B1604629) substituent's aromatic ring is 86.54(4)°. nih.gov For this compound, a similar twisted or boat-like conformation of the thiazine ring would be expected.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations Using Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized molecular geometry, vibrational frequencies, and various electronic properties of molecules. For benzothiazine derivatives, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), provide a reliable description of their structural and electronic characteristics.
The optimized geometry reveals key bond lengths, bond angles, and dihedral angles, confirming the non-planar, screw-boat conformation typical of the thiazine (B8601807) ring fused to the benzene (B151609) ring. The introduction of a fluorine atom at the 6-position is expected to induce subtle changes in the molecular geometry and, more significantly, alter the electronic landscape of the molecule due to fluorine's high electronegativity.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability.
A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. In studies of similar benzothiazine derivatives, the HOMO is typically localized over the electron-rich benzothiazine core, while the LUMO distribution can vary depending on the substituents. For (2Z)-2-(4-fluorobenzylidene)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzothiazin-3-one, DFT calculations revealed a HOMO-LUMO gap of approximately 3.92 eV, indicating a molecule with high polarizability and chemical reactivity. The specific energy values for HOMO, LUMO, and the resulting energy gap for related compounds are often tabulated to compare reactivity within a series of derivatives.
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for a Substituted 1,4-Benzothiazin-3-one Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.85 |
| ELUMO | -1.93 |
| Energy Gap (ΔE) | 3.92 |
Data derived from a study on (2Z)-2-(4-fluorobenzylidene)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzothiazin-3-one.
A key application of DFT is the prediction of spectroscopic properties, which can then be correlated with experimental data to validate both the computational model and the experimental structure determination. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly sensitive to the local electronic environment of each nucleus.
The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to calculate theoretical ¹H and ¹³C NMR chemical shifts. These calculated values are often linearly correlated with experimental shifts to correct for systematic errors arising from the choice of functional, basis set, and the absence of solvent effects in gas-phase calculations. A high correlation coefficient (R²) between the theoretical and experimental data indicates that the computational model provides an accurate representation of the molecule's structure in solution. This correlative approach is a powerful tool for assigning complex NMR spectra and confirming molecular structures.
Intermolecular Interactions and Crystal Packing Analysis via Hirshfeld Surface Analysis
This analysis generates two-dimensional "fingerprint plots" that summarize the various close contacts. For analogous benzothiazine structures, Hirshfeld analyses have shown that the crystal packing is typically dominated by a combination of H···H, C···H/H···C, and various heteroatom contacts (e.g., O···H, F···H, S···H). For instance, in the crystal structure of (2Z)-2-(4-fluorobenzylidene)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzothiazin-3-one, the most significant contributions to the crystal packing were from H···H (33.9%), H···C/C···H (26.7%), and H···F/F···H (10.9%) interactions. These findings highlight that van der Waals forces and hydrogen bonding are the primary interactions governing the supramolecular assembly. For 6-Fluoro-2H-1,4-benzothiazin-3(4H)-one, similar analyses would likely reveal significant contributions from H···F contacts, in addition to hydrogen bonds involving the amide N-H and carbonyl oxygen.
Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Substituted 1,4-Benzothiazin-3-one Derivative
| Contact Type | Contribution (%) |
|---|---|
| H···H | 33.9 |
| H···C/C···H | 26.7 |
| H···F/F···H | 10.9 |
| C···C | 10.6 |
Data derived from a study on (2Z)-2-(4-fluorobenzylidene)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzothiazin-3-one.
Molecular Modeling Techniques for Structure-Property Relationships
Molecular modeling encompasses a range of computational techniques used to understand and predict the relationship between a molecule's structure and its physical, chemical, or biological properties. For medicinally relevant scaffolds like the benzothiazinones, molecular docking and quantitative structure-activity relationship (QSAR) studies are particularly valuable.
Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into the specific interactions that stabilize the complex. researchgate.net For benzothiazinone derivatives targeting enzymes like decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) in Mycobacterium tuberculosis, docking studies have elucidated key interactions, such as covalent bond formation and van der Waals contacts, that are crucial for inhibitory activity. researchgate.net These models can guide the rational design of new, more potent analogues by suggesting structural modifications that enhance binding affinity. researchgate.netresearchgate.net
Structure-property relationship studies can also involve analyzing calculated physicochemical properties, such as lipophilicity (MLogP), molecular weight, and the number of hydrogen bond donors and acceptors. plos.org These parameters are critical for predicting a compound's pharmacokinetic profile, including its absorption and distribution. By correlating these computed properties with experimentally observed activities, researchers can develop predictive models that accelerate the discovery of new therapeutic agents. nih.gov
Mechanistic Investigations of Chemical Transformations
Postulated Enaminoketone Intermediates in Cyclization Reactions
The formation of the 1,4-benzothiazine ring system can proceed through various intermediates, with enaminoketones being significant in several synthetic routes. nih.gov A widely recognized method involves the condensation of a 2-aminothiophenol (B119425) with a 1,3-dicarbonyl compound, such as acetylacetone (B45752) or ethyl acetoacetate. nih.govrsc.org
The proposed mechanism for this transformation involves several key steps:
Oxidative Dimerization : In the presence of an oxidant like dimethyl sulfoxide (B87167) (DMSO), the 2-aminothiophenol first undergoes oxidative dimerization to form a bis(o-aminophenyl)disulfide. researchgate.net
Enaminoketone Formation : This disulfide intermediate then reacts with the 1,3-dicarbonyl compound to form an enaminoketone intermediate. nih.govresearchgate.net
Intramolecular Cyclization : The enaminoketone subsequently undergoes an intramolecular nucleophilic attack. This cyclization step proceeds with the cleavage of the sulfur-sulfur bond, leading to the formation of the final 4H-1,4-benzothiazine product. rsc.orgresearchgate.net
This pathway highlights the role of the enaminoketone as a crucial, albeit often transient, species that facilitates the ring-closing step to furnish the heterocyclic core. nih.govresearchgate.net The reaction between 2-aminothiophenol and furan-2,3-diones or acylpyruvic acids has also been shown to yield enaminones fused to a 1,4-benzothiazin-2-one moiety, further underscoring the importance of enamine-type intermediates in the synthesis of this heterocyclic family. beilstein-journals.org
Pathways of Intramolecular Cyclization in Benzothiazine Formation
Intramolecular cyclization is a fundamental step in the most common synthetic routes to 2H-1,4-benzothiazin-3(4H)-one and its derivatives. A primary pathway involves the reaction of a 2-aminothiophenol with an α-haloacetyl halide, typically chloroacetyl chloride, or with other α-halo esters and acids like ethyl 2-bromoalkanoates or 2-chloroacetic acid. nih.gov
The generally accepted mechanism for this reaction is a two-step process:
S-Alkylation : The reaction initiates with the nucleophilic sulfur atom of the 2-aminothiophenol attacking the electrophilic carbon of the α-haloacetyl group. This results in the displacement of the halide and the formation of an S-alkylated thioether intermediate.
Intramolecular Amidation (Cyclization) : The amino group of the S-alkylated intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the acetyl group. This ring-closing step forms the six-membered thiazine (B8601807) ring and eliminates a molecule of water, yielding the final 2H-1,4-benzothiazin-3(4H)-one lactam structure.
This robust and high-yielding cyclization is the cornerstone for synthesizing the core structure of many biologically active 1,4-benzothiazine derivatives. nih.govresearchgate.net The condensation of 2-aminothiophenol with maleic anhydride (B1165640) also proceeds via an intramolecular cyclization mechanism to yield 2,3-dihydro-3-oxo-(2H)-1,4-benzothiazine acetic acid. cbijournal.com
Electrochemical Reaction Mechanisms in Heterocycle Synthesis
Electrochemical synthesis has emerged as a green and efficient alternative to traditional chemical methods, often avoiding the need for harsh reagents and oxidants. The synthesis of benzothiazole (B30560) and related S-heterocycles can be achieved through electrochemical intramolecular dehydrogenative C–S bond formation. rsc.org
A plausible mechanism for the electrochemical synthesis of a benzothiazine core from an appropriate N-aryl thioamide precursor involves the following steps:
Anodic Oxidation : The process begins at the anode, where the thioamide substrate undergoes oxidation, leading to the formation of a radical cation.
Intramolecular Cyclization : This reactive intermediate then undergoes an intramolecular electrophilic cyclization, where the radical cation attacks the ortho-position of the aryl ring, forming the C–S bond and creating the thiazine ring.
Deprotonation and Re-aromatization : The cyclized intermediate is subsequently deprotonated to regenerate the aromatic system, yielding the final benzothiazine product.
This external oxidant-free method has been successfully applied to synthesize various 2-aminobenzothiazoles from aryl isothiocyanates and amines under undivided electrolytic conditions. rsc.org The principles of this electrochemical C–S cross-coupling are applicable to the synthesis of the 1,4-benzothiazin-3(4H)-one ring system, offering a modern and sustainable synthetic pathway.
Adsorption Mechanisms on Material Surfaces (e.g., Chemisorption in Corrosion Inhibition)
Derivatives of 1,4-benzothiazine have been extensively studied as effective corrosion inhibitors for metals, particularly for steel in acidic environments. researchgate.net The protective action of these molecules is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. The adsorption mechanism is a complex process involving both physical and chemical interactions. researchgate.net
Adsorption Isotherm and Thermodynamics: The adsorption of 1,4-benzothiazine inhibitors on steel surfaces is well-described by the Langmuir adsorption isotherm. researchgate.netpeacta.org This model assumes the formation of a monolayer of the inhibitor on the metal surface. The spontaneity and strength of this adsorption are quantified by thermodynamic parameters, particularly the standard Gibbs free energy of adsorption (ΔG°ads) and the adsorption equilibrium constant (Kads). Consistently negative values of ΔG°ads indicate that the adsorption process is spontaneous.
Mechanism of Interaction (Physisorption and Chemisorption): The interaction between the inhibitor and the metal surface is a combination of physisorption and chemisorption:
Physisorption : This involves electrostatic interactions between the protonated inhibitor molecules (in acidic solution) and the negatively charged metal surface (due to adsorbed chloride or sulfate (B86663) ions).
Chemisorption : This is the dominant mode of interaction and involves the sharing of electrons between the inhibitor molecule and the vacant d-orbitals of the iron atoms on the steel surface. This results in the formation of coordinate covalent bonds. The key contributors to chemisorption are:
Heteroatoms : The lone pair electrons on the nitrogen, sulfur, and oxygen atoms in the benzothiazine ring are readily shared with the iron atoms. gsconlinepress.com
π-Electrons : The delocalized π-electrons of the benzene (B151609) ring also participate in the interaction with the metal surface. gsconlinepress.com
The fluorine atom in 6-Fluoro-2H-1,4-benzothiazin-3(4H)-one, due to its high electronegativity, influences the electron density distribution in the molecule, which can modulate the strength of the adsorption on the metal surface. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are computational tools used to model these interactions, providing insights into the orientation of the adsorbed molecules and identifying the active sites responsible for bonding. scispace.comnih.gov These studies confirm that heteroatoms act as the primary adsorption centers. gsconlinepress.com
Interactive Data Table: Thermodynamic Parameters for Benzothiazine Adsorption on Steel
The following table summarizes key thermodynamic and adsorption parameters for 1,4-benzothiazine derivatives as corrosion inhibitors, illustrating the strength and nature of their interaction with steel surfaces.
| Inhibitor Compound | Medium | Temp (K) | Max Inhibition Efficiency (%) | Adsorption Isotherm | Kads (L/mol) | ΔG°ads (kJ/mol) | Adsorption Type |
| 1-(3-methyl-4H-1,4-benzothiazin-2-yl)ethanone | 1 M HCl | 293 | 98 | Langmuir | 1.67 x 10⁵ | -40.23 | Mixed/Chemisorption |
| 4-allyl-2H-1,4-benzothiazin-3(4H)-one | 1 M HCl | 308 | >90 | Langmuir | 1.58 x 10⁵ | -43.00 | Mixed/Chemisorption |
| 2-(4-chlorophenyl)-1,4-benzothiazin-3-one | 15% HCl | 303 | 97 | Langmuir | - | -36.54 | Mixed/Chemisorption |
Data compiled from literature reports on related 1,4-benzothiazine derivatives. researchgate.net
Applications in Chemical Science and Advanced Materials
Utilization as Synthetic Building Blocks and Reagents in Organic Chemistry
The 6-Fluoro-2H-1,4-benzothiazin-3(4H)-one nucleus is a valuable starting material in organic synthesis, providing a robust framework for the construction of more complex molecular architectures. The presence of reactive sites, including the nitrogen atom of the thiazine (B8601807) ring and the aromatic ring, allows for a variety of chemical modifications. This adaptability has led to its use in the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.
The synthesis of various benzothiazine derivatives often involves multi-step reaction sequences where the core structure is systematically functionalized to achieve desired properties. For instance, the nitrogen atom can undergo alkylation or acylation, while the aromatic ring can be subjected to electrophilic substitution reactions. The versatility of the 1,4-benzothiazine scaffold is highlighted by its use in creating libraries of compounds for biological screening. The fluorine substituent at the 6-position is of particular interest as it can significantly influence the pharmacokinetic and physicochemical properties of the resulting molecules, such as metabolic stability and binding affinity to biological targets.
Development of Organic Electronic Materials
The inherent electronic properties of the benzothiazine core have prompted investigations into its use in the field of organic electronics. While direct applications of this compound in this area are still emerging, research on related benzothiazine and phenothiazine (B1677639) derivatives has demonstrated their potential in various electronic devices.
Potential in Organic Light-Emitting Diodes (OLEDs)
The development of efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) is a continuous area of research. While specific studies on this compound in OLEDs are not widely documented, the broader class of heterocyclic compounds containing nitrogen and sulfur has shown promise. The benzothiazine scaffold can be functionalized to tune the emission color and improve charge transport properties, which are critical for OLED performance. The introduction of a fluorine atom can further enhance electron injection and transport, as well as improve the thermal and morphological stability of the material.
Role in Organic Semiconductors and Photonic Devices
The planar structure and potential for π-π stacking of the benzothiazine ring system make it an interesting candidate for applications in organic semiconductors. Research on related benzothiazine derivatives has shown their utility in organic field-effect transistors (OFETs). By modifying the core structure of this compound, it may be possible to develop new p-type or n-type semiconductor materials with tailored charge mobilities. Furthermore, the ability to functionalize the molecule opens up possibilities for its use in other photonic devices where control over the electronic and optical properties is crucial.
Research in Agrochemistry (as Precursors or Scaffolds)
The search for new and effective agrochemicals is a vital area of chemical research. The 1,4-benzothiazine scaffold has been identified as a promising pharmacophore for the development of new herbicides and pesticides. The closely related 6-fluoro-2H-benzo[b] jmaterenvironsci.comimist.maoxazin-3(4H)-one has been explored for its potential as a pesticide or herbicide. chemimpex.com
Studies on various benzothiazine and the analogous benzoxazine (B1645224) derivatives have demonstrated significant herbicidal activity. nih.govresearchgate.netjlu.edu.cnsigmaaldrich.com For example, certain fluoro-benzoxazine derivatives have been identified as inhibitors of protoporphyrinogen (B1215707) oxidase (protox), a key enzyme in chlorophyll (B73375) biosynthesis, leading to potent herbicidal effects. nih.govsigmaaldrich.com This suggests that this compound could serve as a valuable precursor or scaffold for the synthesis of novel agrochemicals with similar modes of action. The fluorine atom can enhance the biological activity and selectivity of these compounds.
Role as Corrosion Inhibitors
The protection of metals from corrosion is of immense industrial importance. Organic compounds containing heteroatoms such as nitrogen and sulfur have been extensively studied as corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective layer. Several studies have demonstrated the effectiveness of various 1,4-benzothiazine derivatives as corrosion inhibitors for mild steel in acidic environments. jmaterenvironsci.comimist.maworldscientific.comafricaresearchconnects.com
The mechanism of inhibition involves the adsorption of the benzothiazine molecules onto the steel surface, which can be described by the Langmuir adsorption isotherm. imist.maworldscientific.com This adsorption process is facilitated by the presence of the nitrogen and sulfur atoms, which can coordinate with the metal atoms. The protective film formed by the inhibitor molecules acts as a barrier, slowing down both the anodic and cathodic processes of corrosion. Polarization studies have shown that these compounds often act as mixed-type inhibitors. imist.maworldscientific.com Given the established efficacy of the benzothiazine scaffold in corrosion inhibition, this compound is a promising candidate for further investigation in this field. The fluorine atom may further enhance its adsorption characteristics and protective efficiency.
| Parameter | Value | Reference |
| Inhibition Efficiency (P1, 4-decyl-2H-benzo[b] jmaterenvironsci.comimist.mathiazin-3(4H)-one) | 97.7% at 10⁻³ M | jmaterenvironsci.com |
| Inhibition Efficiency (POBT, 2-[(5-phenyl-1,3,4-oxdiazol-2-yl)methyl]-2H-benzo[b] jmaterenvironsci.comimist.ma thiazin-3-one) | 92.39% at 0.1mM | worldscientific.com |
| Inhibition Efficiency (CBT, 2-(4-chlorophenyl)-1,4-benzothiazin-3-one) | up to 97% | imist.ma |
| Inhibition Efficiency (EHBT, ethyl 3-hydroxy-2-(p-tolyl)-3,4-dihydro-2H-benzo[b] jmaterenvironsci.comimist.mathiazine-3-carboxylate) | up to 98% | imist.ma |
General Relevance as a Privileged Chemical Scaffold in Materials Science and Medicinal Chemistry Research
The 1,4-benzothiazine nucleus is recognized as a "privileged scaffold" in the fields of medicinal chemistry and materials science. This designation refers to a molecular framework that is capable of binding to a variety of biological targets or exhibiting desirable physicochemical properties, making it a versatile template for the development of novel functional molecules. researchgate.netucl.ac.be The this compound variant incorporates this valuable core structure, augmented by the presence of a fluorine atom, which can significantly enhance its biological activity and material properties.
In medicinal chemistry, the benzothiazine scaffold is a cornerstone in the design of a wide array of therapeutic agents. researchgate.net Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties. researchgate.netnih.govnih.gov The structural features of benzothiazinones allow them to interact with diverse cellular pathways and protein targets. researchgate.net For instance, the 2H-1,4-benzothiazin-3(4H)-one core has been integrated into fluconazole (B54011) analogues to create a novel class of potent anti-Candida agents. nih.gov The inclusion of a fluorine atom, as in the 6-fluoro derivative, is a common strategy in drug design to improve metabolic stability, binding affinity, and membrane permeability. This strategic fluorination can lead to compounds with enhanced efficacy and a more favorable pharmacokinetic profile.
The utility of the benzothiazine scaffold extends into materials science, where its derivatives are explored for applications in advanced materials. Research has indicated the potential use of benzothiazinones in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. smolecule.com The fused ring system provides a rigid, planar structure with favorable electronic properties that can be tuned through chemical modification. The inherent photochromic, solvatochromic, and acidichromic properties of some benzothiazine-derived chromophores make them attractive candidates for the design of functional dyes and sensors. researchgate.net
The table below summarizes the key areas where the benzothiazine scaffold, the parent structure of this compound, is considered privileged.
| Field | Application Area | Rationale for "Privileged" Status |
| Medicinal Chemistry | Antimicrobial Agents | Broad-spectrum activity against bacteria and fungi. nih.gov |
| Anti-inflammatory Drugs | Core structure of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov | |
| Anticancer Agents | Ability to regulate diverse cellular pathways. researchgate.net | |
| Antifungal Agents | Serves as a key moiety in novel anti-Candida compounds. nih.gov | |
| Materials Science | Organic Electronics | Potential use in OLEDs and dye-sensitized solar cells. smolecule.com |
| Sensors | Derivatives used as colorimetric and fluorimetric chemosensors. nih.gov | |
| Functional Dyes | Possess desirable photochromic and solvatochromic properties. researchgate.net |
Application as Probes in Biomolecular Interaction Studies (e.g., DNA/RNA Binding Characterization by Spectroscopic Methods)
The benzothiazine core, central to this compound, has emerged as a novel and promising motif for the development of molecular probes designed to interact with biomolecules like DNA and RNA. nih.gov While benzothiazole-based molecules have been more extensively studied for DNA binding, the related benzothiazine scaffold is gaining attention due to the favorable photochemical properties of some of its derivatives, making them suitable for spectroscopic analysis. nih.gov
The study of noncovalent interactions between small molecules and nucleic acids is a critical area of biomedical research. Molecules that can bind to DNA or RNA can be used to modulate biological processes or as diagnostic tools. Benzothiazine derivatives have been evaluated as novel probes for this purpose, demonstrating the ability to bind to polynucleotides primarily through groove binding. nih.govresearchgate.net This mode of interaction is distinct from intercalation (where a molecule inserts itself between base pairs) and involves the molecule fitting into the minor or major groove of the DNA/RNA duplex.
Several spectroscopic methods are employed to characterize these binding events. These techniques provide detailed information about the binding mode, affinity, and the structural changes induced in the nucleic acid upon complex formation.
Key Spectroscopic Methods for Characterizing Benzothiazine-DNA/RNA Interactions:
UV-Vis Spectrophotometric Titrations: This technique is used to monitor changes in the absorption spectrum of the benzothiazine compound as increasing amounts of DNA or RNA are added. Shifts in the wavelength of maximum absorption (bathochromic or hypsochromic shifts) and changes in molar absorptivity (hyperchromism or hypochromism) can indicate the formation of a complex and provide insights into the nature of the interaction. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the chiral environment of molecules. Since DNA and RNA are chiral, their CD spectra are characteristic of their conformation (e.g., A-form, B-form, Z-form). When a small molecule binds, it can induce changes in the DNA/RNA structure, which are reflected in the CD spectrum. These changes can help to elucidate the binding mode (groove binding vs. intercalation). nih.govresearchgate.net
Thermal Melting Experiments (Tm): The melting temperature (Tm) of a DNA or RNA duplex is the temperature at which half of the double-helical structure has dissociated into single strands. Molecules that bind to and stabilize the duplex will increase its Tm. The magnitude of this increase (ΔTm) is an indicator of the binding strength. nih.gov
A proof-of-concept study on 4H-1,3-benzothiazines confirmed their potential as DNA/RNA groove binders, establishing the benzothiazine scaffold as a viable candidate for the development of new biomolecular probes. nih.govresearchgate.net The functionalization of this scaffold, for instance with a fluorine atom at the 6-position, offers a pathway to fine-tune the binding affinity, selectivity, and photophysical properties of these probes for specific research applications.
| Spectroscopic Method | Information Obtained | Typical Observation for Benzothiazine Probes |
| UV-Vis Spectroscopy | Binding affinity (Kb), stoichiometry, binding mode inference. | Hypochromism and/or bathochromic shifts upon addition of DNA/RNA. nih.gov |
| Circular Dichroism (CD) | Confirmation of binding, determination of binding mode, induced conformational changes in DNA/RNA. | Changes in the intrinsic CD bands of DNA/RNA, indicating groove binding. nih.gov |
| Thermal Melting (Tm) | Stabilization of DNA/RNA duplex, binding strength. | Increase in the melting temperature (ΔTm) of the polynucleotide duplex. nih.gov |
Future Directions and Emerging Research Perspectives
Advancements in Asymmetric Synthesis of 6-Fluoro-2H-1,4-benzothiazin-3(4H)-one Derivatives
The synthesis of enantiomerically pure derivatives of this compound is a critical future direction, as stereochemistry often governs biological activity and material properties. While direct asymmetric synthesis of this specific compound is not yet widely reported, strategies developed for analogous sulfur-nitrogen heterocycles offer a clear roadmap.
Future advancements are expected to leverage three main catalytic approaches:
Metal Catalysis : Chiral metal complexes have proven highly effective in generating stereocenters in related heterocyclic systems. For instance, rhodium and ytterbium complexes have been used for asymmetric hydrogenation and sulfa-Michael cyclization reactions, respectively, to produce chiral benzothiazepines with high enantioselectivity jmaterenvironsci.com. A promising approach for the 6-fluoro-benzothiazinone core could involve cobalt(III) catalysis combined with a chiral carboxylic acid for enantioselective C-H activation and annulation worldscientific.com.
Organocatalysis : Chiral small molecules are powerful tools for asymmetric synthesis, avoiding potentially toxic or expensive heavy metals. Quinine-derived amines and L-proline-derived guanidines have been successfully used in cycloaddition reactions to create chiral benzothiazolopyrimidines with excellent stereoselectivity rsc.orgnih.gov. Adapting intramolecular aza-Michael reactions, a key step in synthesizing various nitrogen heterocycles, with chiral organocatalysts could be a viable route to chiral this compound derivatives imist.maelsevierpure.com.
Biocatalysis : The use of enzymes offers unparalleled stereoselectivity under mild, environmentally friendly conditions researchgate.netmdpi.com. A chemoenzymatic approach, perhaps using an engineered lyase for a stereoselective hydroamination step to create a chiral precursor, could be a highly efficient strategy sigmaaldrich.com.
| Catalysis Type | Catalyst Example | Key Reaction Type | Achieved Enantiomeric Excess (ee) in Analogues | Reference |
|---|---|---|---|---|
| Metal Catalysis | Chiral N,N'-dioxide/Yb(OTf)₃ | Sulfa-Michael-Cyclization | Up to 96% ee | jmaterenvironsci.com |
| Metal Catalysis | Cobalt(III)/Chiral Carboxylic Acid | C-H Activation / Annulation | High enantioselectivity | worldscientific.com |
| Organocatalysis | Quinine-derived Diamine | Intramolecular aza-Michael | 75-99% ee | elsevierpure.com |
| Organocatalysis | L-proline-derived Guanidine-amide | [4+2] Cycloaddition | Excellent (e.g., >99% ee) | nih.gov |
| Biocatalysis | Ethylenediamine-N,N′-disuccinic acid (EDDS) lyase | Stereoselective Hydroamination | Up to >99% ee | sigmaaldrich.com |
Novel Functionalization Strategies for Tuned Material Properties
To unlock the potential of this compound in materials science, precise control over its electronic and physical properties is essential. Novel functionalization strategies that go beyond simple derivatization for biological screening are emerging as a key research focus. These methods allow for the rational design of molecules with tailored optoelectronic characteristics.
Emerging strategies include:
Late-Stage C-H Functionalization : This powerful technique allows for the direct modification of the core aromatic structure without the need for pre-functionalized starting materials, enhancing atom economy and synthetic efficiency nih.gov. Transition-metal-catalyzed (e.g., Palladium, Rhodium) C-H activation can be used to introduce new aryl or alkyl groups at specific positions on the benzothiazinone ring system, thereby tuning its conjugation and electronic properties rsc.orgresearchgate.netscispace.com.
Photoredox Catalysis : Offering green and mild reaction conditions, visible-light photoredox catalysis has become a premier tool for C-H functionalization nih.govchiralen.com. This method can be used to generate radical intermediates that can participate in a wide array of bond-forming reactions. Applying this to the 6-fluoro-benzothiazinone scaffold could enable the introduction of diverse functional groups, such as trifluoromethyl (CF₃) or cyano (CN) groups, which are known to significantly alter a molecule's electronic character nih.gov. Studies on related benzothiazoles have shown the feasibility of this approach for C-S bond formation and C-H functionalization using visible light and a ruthenium-based catalyst jmaterenvironsci.comimist.maelsevierpure.com.
The goal of these strategies is to rationally tune key parameters like the HOMO-LUMO energy gap, which dictates the optical and electronic properties relevant for applications in organic electronics worldscientific.com.
Integration with Advanced Catalytic Systems for Sustainable Synthesis
The future manufacturing of this compound and its derivatives will increasingly rely on sustainable and efficient synthetic platforms. Integrating advanced catalytic systems and process technologies is crucial for minimizing environmental impact and improving scalability.
Key areas of development include:
Green Catalysis : There is a significant push to replace traditional synthetic methods with more environmentally benign alternatives. This includes the use of metal-free catalysts, biodegradable catalysts like β-cyclodextrin which can be used in water, and inexpensive, reusable heterogeneous catalysts such as phosphate fertilizers (MAP, DAP) imist.mascispace.comnih.gov. These approaches reduce reliance on hazardous reagents and simplify product purification scispace.com.
Continuous Flow Chemistry : This technology is revolutionizing chemical synthesis by moving from traditional batch reactors to continuous, automated systems researchgate.netchiralen.com. For the synthesis of benzothiazinones, flow chemistry offers enhanced safety, precise control over reaction conditions, and the ability to telescope multiple synthetic steps, thereby reducing waste and processing time worldscientific.comnih.gov. A flow system for 1,4-benzothiazines has been developed that enables reaction pathways not possible under batch conditions worldscientific.com.
Photocatalytic Flow Systems : Combining photocatalysis with flow reactors is a particularly powerful synergy. A recent synthesis of benzotriazin-4(3H)-ones was achieved in a flow reactor using only violet light, with no external photocatalyst needed, achieving excellent yields in minutes rsc.org. This represents a highly sustainable and efficient model for future heterocyclic synthesis.
| Technology | Key Advantages | Example Application (Related Heterocycles) | Reference |
|---|---|---|---|
| Green Catalysis | Reduced waste, benign solvents (e.g., water), reusable catalysts | Synthesis of 1,4-benzothiazines using β-cyclodextrin in water | nih.gov |
| Heterogeneous Catalysis | Inexpensive, eco-friendly, and easily separable catalysts | Phosphate fertilizers (MAP, DAP) as catalysts for benzothiazinone synthesis | scispace.com |
| Continuous Flow Chemistry | Enhanced safety, scalability, process control, and reduced reaction times | Controlled synthesis of 1,4-benzothiazines via point-of-reaction control | worldscientific.com |
| Photocatalytic Flow Synthesis | Energy-efficient (uses light), mild conditions, rapid reactions | Photocyclization to benzotriazin-4(3H)-ones in minutes | rsc.org |
| Biocatalysis | High selectivity, mild aqueous conditions, biodegradable catalyst | Baker's yeast for oxidative cyclocondensation to form 1,4-benzothiazines | nih.gov |
Deeper Computational Insights into Reactivity and Material Performance
Computational chemistry is an indispensable tool for accelerating the discovery and design of new molecules. While most in silico studies on benzothiazinones have focused on their interactions with biological targets, these same methods can be powerfully repurposed to predict reactivity and material performance.
Predicting Reactivity and Mechanisms : Density Functional Theory (DFT) is widely used to calculate quantum chemical parameters that illuminate a molecule's electronic structure and reactivity nih.govnih.gov. Calculations of frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui functions can predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic functionalization strategies researchgate.net. DFT has also been used to elucidate complex reaction mechanisms, such as the formation of novel benzothiazole-benzoxazinone hybrids sigmaaldrich.comnih.gov. A DFT study on a fluorinated benzothiazinone derivative has already been reported, providing a foundation for further computational work figshare.comresearchgate.net.
Predicting Material Properties : The true future direction lies in using computational models to predict material performance before synthesis. For instance, DFT calculations have been successfully used to correlate the molecular properties of thiazine (B8601807) derivatives with their performance as corrosion inhibitors for steel nih.govchiralen.com. Parameters such as the HOMO energy (related to electron-donating ability) and the fraction of electrons transferred (ΔN) can predict how strongly a molecule will adsorb to a metal surface nih.gov. Similar computational screening could rapidly identify this compound derivatives with optimal electronic properties for applications in organic semiconductors or functional dyes.
Simulating Complex Systems : Molecular Dynamics (MD) simulations can provide insight into the behavior of these molecules in condensed phases or at interfaces, predicting how they will pack in a solid state or interact with a surface, which is crucial for applications in organic electronics and corrosion inhibition imist.maelsevierpure.com.
Exploration in Novel Chemical Technologies and Applications
While the benzothiazinone scaffold is well-known in medicinal chemistry, its potential in materials science and other chemical technologies remains largely untapped. Future research is expected to explore applications beyond the biological realm, leveraging the unique electronic properties conferred by the sulfur-nitrogen heterocyclic core and fluorine substitution.
Corrosion Inhibition : Organic molecules containing heteroatoms like sulfur and nitrogen are known to be effective corrosion inhibitors for metals. The lone pair electrons on these atoms and the π-electrons of the aromatic ring facilitate adsorption onto the metal surface, forming a protective barrier jmaterenvironsci.com. Several studies have demonstrated that 1,4-benzothiazine and 1,4-benzothiazin-3-one derivatives are highly effective corrosion inhibitors for mild steel in acidic environments, achieving inhibition efficiencies of over 97% jmaterenvironsci.comimist.maelsevierpure.comscispace.com. The 6-fluoro-benzothiazinone scaffold is a prime candidate for this application, where its adsorption and protective properties could be further tuned through functionalization.
Organic Semiconductors : Fused aromatic systems containing sulfur and nitrogen are of great interest for use in organic electronics. A fused pyrrolo-bis(benzothiazine) system has been synthesized and shown to behave as a p-type semiconductor in organic field-effect transistors (OFETs), with a measured hole mobility as high as 0.34 cm²/Vs rsc.org. This demonstrates the inherent potential of the benzothiazine core as a building block for semiconducting materials. By analogy with related benzothiadiazole systems, functionalization of the 6-fluoro-benzothiazinone core could be used to tune its charge transport properties for applications in transistors and other electronic devices nih.govnih.gov.
Functional Dyes : The term "functional dye" refers to a molecule where the chromophore is designed to perform a specific function beyond coloration, such as in dye-sensitized solar cells or biomedical sensors researchgate.net. The conjugated system of the benzothiazinone scaffold suggests it could be developed into a functional dye, where modifications to its structure could tune its absorption spectrum and photophysical properties for high-tech applications mdpi.comnih.gov.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Fluoro-2H-1,4-benzothiazin-3(4H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization of substituted aniline derivatives with thioesters or via fluorination of precursor benzothiazinones. For example, derivatives like 6-chloro analogs are synthesized using nucleophilic substitution with NaH/THF followed by cyclization . Fluorination can be achieved using KF or Selectfluor under microwave irradiation (100–120°C, 1–2 hrs), yielding ~70–85% purity . Optimize solvent polarity (e.g., DMF for fluorination) and monitor intermediates via TLC.
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and confirm substituent positions (e.g., fluoro at C6, carbonyl at C3) .
- NMR : Key signals include δ ~160–170 ppm (C=O in ¹³C NMR) and δ ~6.5–7.5 ppm (aromatic protons in ¹H NMR). Fluorine substitution reduces coupling in adjacent protons .
- GC/MS : Molecular ion peaks (e.g., m/z 223 for C₉H₆FNO₂S) and fragmentation patterns validate purity .
Q. What biological activities are reported for benzothiazinone derivatives, and what in vitro assays are used?
- Methodological Answer : Antifungal activity is common. Use microdilution assays (MIC against Candida spp.) or agar diffusion. For example, 6-Fluoro derivatives show MIC values of 8–16 µg/mL . Anticancer screening involves MTT assays (e.g., IC₅₀ ~20 µM in HeLa cells). Always include positive controls (e.g., fluconazole for antifungal tests) .
Advanced Research Questions
Q. How can conflicting data on the biological activity of fluorinated benzothiazinones be resolved?
- Methodological Answer :
- Reproducibility checks : Ensure consistent purity (>95% via HPLC) and solvent choice (DMSO vs. aqueous buffers affect solubility).
- Structure confirmation : Re-analyze disputed batches via X-ray or 2D NMR to rule out regioisomers (e.g., fluoro at C5 vs. C6) .
- Dose-response curves : Use logarithmic dilution series to identify false positives from solvent artifacts .
Q. What strategies optimize the synthesis of this compound for scalable production?
- Methodological Answer :
Q. How can computational modeling predict the reactivity of this compound in biological systems?
- Methodological Answer :
- DFT calculations : Use Gaussian09 with B3LYP/6-31G* basis set to model electrophilic sites (e.g., C3 carbonyl as a nucleophilic target) .
- Docking studies : Autodock Vina simulates binding to fungal CYP51 (PDB: 5TZ1). Fluorine’s electronegativity enhances H-bonding with Thr311 .
Q. What role does the fluorine substituent play in the structure-activity relationship (SAR) of benzothiazinones?
- Methodological Answer :
Data Contradiction Analysis
Q. Why do some studies report low cytotoxicity for this compound, while others note significant toxicity?
- Methodological Answer :
- Cell line variability : Test across multiple lines (e.g., HEK293 vs. HepG2) due to metabolic differences .
- Impurity profiling : LC-MS can detect byproducts (e.g., dehalogenated analogs) that skew results .
- Assay interference : Fluorophores in MTT assays may react with thiazinone cores; validate via ATP-based assays (e.g., CellTiter-Glo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
